Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
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Overview
Description
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic organic compound belonging to the pyrroloquinoline family This compound is characterized by its complex structure, which includes a bromobenzoyl group, a methyl group, and an ethyl ester
Preparation Methods
The synthesis of ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves several steps. One common method includes the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine . These salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent to obtain the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a larvicidal agent against Anopheles arabiensis.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antimalarial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its larvicidal activity is believed to be due to its ability to interfere with the normal metabolic processes of the larvae . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate can be compared with other pyrroloquinoline derivatives such as:
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- Dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific bromobenzoyl and ethyl ester groups, which contribute to its distinct reactivity and potential applications.
Properties
CAS No. |
302913-65-1 |
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Molecular Formula |
C23H18BrNO3 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H18BrNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3 |
InChI Key |
MVENKEKGUKCNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=CC(=C3)C |
Origin of Product |
United States |
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